3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and oxadiazoles. The reaction conditions may involve:
Condensation reactions: Using catalysts like acids or bases.
Cyclization reactions: To form the quinazoline ring.
Functional group modifications: To introduce the ethoxy and methoxy groups.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, and transition metals.
Major Products
Oxidation products: Quinazoline N-oxides.
Reduction products: Dihydroquinazoline derivatives.
Substitution products: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.
Catalysis: Potential use as catalysts in organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of enzymes like kinases.
Antimicrobial agents: Possible use as antibacterial or antifungal agents.
Medicine
Anticancer agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Anti-inflammatory agents: Possible use in treating inflammatory diseases.
Industry
Material science: Use in the development of new materials with specific properties.
Pharmaceuticals: As active pharmaceutical ingredients (APIs) in drug formulations.
Mechanism of Action
The mechanism of action of “3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Inhibition of signaling pathways involved in cell proliferation or inflammation.
Interactions: Forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
Structural complexity: The combination of quinazoline and oxadiazole moieties.
Functional groups: The presence of ethoxy and methoxy groups enhances its biological activity.
Broad range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C28H26N4O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3 |
InChI Key |
DLSIHVHCNFTYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC |
Origin of Product |
United States |
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